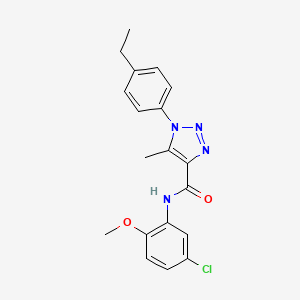![molecular formula C23H18Cl2N2O B2548628 1-[(3,4-dichlorobenzyl)oxy]-4-methyl-3,5-diphenyl-1H-pyrazole CAS No. 400084-08-4](/img/structure/B2548628.png)
1-[(3,4-dichlorobenzyl)oxy]-4-methyl-3,5-diphenyl-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "1-[(3,4-dichlorobenzyl)oxy]-4-methyl-3,5-diphenyl-1H-pyrazole" is not directly mentioned in the provided papers. However, the papers do discuss various pyrazole derivatives, which are compounds containing the pyrazole ring, a five-membered heterocyclic structure with two nitrogen atoms. These derivatives exhibit a range of properties and activities, including photochromism, inhibition of amine oxidases, and antimicrobial effects .
Synthesis Analysis
The synthesis of pyrazole derivatives often involves condensation reactions, where different starting materials are combined under specific conditions to form the pyrazole ring. For example, one paper describes the synthesis of a pyrazole derivative by condensation of dibenzoylmethane and thiosemicarbazide . Another paper details the synthesis of a pyrazole derivative through a 3+2 annulation method, starting from ethyl acetoacetate and benzaldehyde . These methods highlight the versatility of pyrazole synthesis, allowing for the introduction of various substituents to the core structure.
Molecular Structure Analysis
The molecular structures of pyrazole derivatives are often confirmed using spectroscopic techniques such as NMR, IR, and mass spectrometry, as well as X-ray crystallography . The crystal structures can reveal important conformational details, such as dihedral angles between rings and the presence of intramolecular hydrogen bonds, which can influence the compound's properties and reactivity.
Chemical Reactions Analysis
Pyrazole derivatives can undergo a variety of chemical reactions, including photoisomerization and interactions with biological targets. For instance, one compound exhibits reversible enol-keto photoisomerization, which is a type of photochromic behavior . Another study found that pyrazole derivatives can act as reversible and non-competitive inhibitors of amine oxidases, which are enzymes involved in the metabolism of biogenic amines .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are closely related to their molecular structure. For example, the presence of halogen substituents can significantly affect the compound's antimicrobial activity . The electronic structure, as determined by DFT calculations, can provide insights into the reactivity and stability of the compounds . Additionally, some pyrazole derivatives have been evaluated for their antioxidant properties, which are important for their potential therapeutic applications .
Applications De Recherche Scientifique
Synthesis and Pharmacological Potential
Research on 1-[(3,4-dichlorobenzyl)oxy]-4-methyl-3,5-diphenyl-1H-pyrazole and related compounds has elucidated their significant role in various pharmacological and therapeutic domains. One pivotal area involves the synthesis of pyrazole derivatives, recognized for their diverse biological activities. Pyrazoles, including structures related to 1-[(3,4-dichlorobenzyl)oxy]-4-methyl-3,5-diphenyl-1H-pyrazole, have been extensively studied for their pharmacophore properties, contributing to analgesic, anti-inflammatory, antimicrobial, antiviral, and anticancer activities among others (Dar & Shamsuzzaman, 2015). The compound's relevance extends to its utility in organic synthesis, where it serves as a synthone for generating heterocyclic systems with significant biological impact.
Environmental and Analytical Chemistry
In environmental and analytical chemistry, compounds structurally related to 1-[(3,4-dichlorobenzyl)oxy]-4-methyl-3,5-diphenyl-1H-pyrazole have been scrutinized for their behavior and fate in aquatic environments. Studies highlight their ubiquity in surface water and sediments, stemming from their usage in various consumer products and their continuous introduction into the environment (Haman et al., 2015). This research underscores the environmental persistence and potential ecological impacts of such compounds, emphasizing the need for monitoring and regulating their presence in environmental matrices.
Material Science and Device Applications
Moreover, the chemistry of compounds like 1-[(3,4-dichlorobenzyl)oxy]-4-methyl-3,5-diphenyl-1H-pyrazole is pertinent to material science and device applications. Investigations into derivatives of hexaazatriphenylene (HAT), for instance, illustrate their role as foundational scaffolds in organic materials, impacting the development of semiconductors, sensors, and energy storage solutions (Segura et al., 2015). This line of research offers insights into the compound's potential utility in crafting materials with novel electronic and optical properties, paving the way for advancements in electronic and photonic devices.
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-[(3,4-dichlorophenyl)methoxy]-4-methyl-3,5-diphenylpyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18Cl2N2O/c1-16-22(18-8-4-2-5-9-18)26-27(23(16)19-10-6-3-7-11-19)28-15-17-12-13-20(24)21(25)14-17/h2-14H,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXKXDMCHBVKCTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C2=CC=CC=C2)OCC3=CC(=C(C=C3)Cl)Cl)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3,4-dichlorobenzyl)oxy]-4-methyl-3,5-diphenyl-1H-pyrazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(E)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)butyramide](/img/structure/B2548552.png)


![Methyl 2-[8-(2,4-dimethylphenyl)-1-methyl-2,4-dioxo-1,3,5-trihydroimidazolidin o[1,2-h]purin-3-yl]acetate](/img/structure/B2548557.png)
![3-Benzyl-3-azaspiro[bicyclo[3.2.1]octane-8,2'-[1,3]dioxolane] hydrochloride](/img/structure/B2548558.png)

![7-Fluoro-3-[[1-[(3-propan-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2548561.png)
![N-[1-methyl-3-(4-methylphenyl)-4-oxoquinolin-2-yl]acetamide](/img/structure/B2548562.png)

![2-Chloro-N-[(5-thiophen-2-yl-1H-imidazol-2-yl)methyl]acetamide](/img/structure/B2548568.png)